molecular formula C11H11F3N2O2 B7977711 3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide

3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide

Cat. No.: B7977711
M. Wt: 260.21 g/mol
InChI Key: GXVGIBCWZDQPDH-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclopropylation: Introduction of the cyclopropyl group.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the benzamide to an amine.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its trifluoromethoxy group, which can enhance metabolic stability and bioavailability.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins or enzymes, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-cyclopropyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Amino-N-cyclopropyl-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

3-Amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances metabolic stability compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-4-1-6(5-8(9)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGIBCWZDQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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